molecular formula C21H18N2O2S B3696104 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3696104
M. Wt: 362.4 g/mol
InChI Key: INRKYBZBSQMOCP-UNOMPAQXSA-N
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Description

The compound “5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They have been used in the design and synthesis of a series of compounds with inhibitory effects on tubulin polymerization .


Synthesis Analysis

The synthesis of similar indole derivatives involves click chemistry reactions . These reactions are used to create a variety of compounds for screening different pharmacological activities .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. For example, 1H and 13C NMR, IR, and MS spectra are commonly used for characterization .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For instance, the melting point, yield, and molecular formula can be determined .

Mechanism of Action

The mechanism of action of some indole derivatives involves the inhibition of tubulin polymerization . This can lead to cell apoptosis and cell cycle arrest in the G2/M phase .

Properties

IUPAC Name

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-17(12-19-20(24)22(2)21(25)26-19)16-10-6-7-11-18(16)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKYBZBSQMOCP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C\4/C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione

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